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Compound of Interest

Compound Name:
(2-Amino-4-

methylphenyl)methanol

Cat. No.: B1267699 Get Quote

(2-Amino-4-methylphenyl)methanol, a substituted aminobenzyl alcohol, serves as a versatile

building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds

with significant therapeutic potential. Its unique structural features, comprising a primary

aromatic amine and a benzylic alcohol on a methylated phenyl ring, allow for its elaboration

into complex molecular architectures, primarily quinoline and quinazoline scaffolds. These

scaffolds are prevalent in numerous clinically approved drugs and investigational agents,

highlighting the importance of (2-Amino-4-methylphenyl)methanol as a key intermediate in

drug discovery and development.

This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals, summarizing its use in the synthesis of bioactive

molecules, presenting quantitative data where available, and outlining experimental

methodologies.

Key Applications in the Synthesis of Bioactive
Heterocycles
The primary application of (2-Amino-4-methylphenyl)methanol in medicinal chemistry lies in

its utility as a precursor for the synthesis of substituted quinolines and quinazolines. These
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nitrogen-containing heterocyclic systems are of immense interest due to their broad spectrum

of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Substituted Quinolines
(2-Amino-4-methylphenyl)methanol is a key reactant in the indirect Friedländer annulation, a

powerful method for constructing the quinoline ring system. This reaction involves the

condensation of a 2-aminobenzyl alcohol with a carbonyl compound containing an α-methylene

group. The methyl substituent on the phenyl ring of (2-Amino-4-methylphenyl)methanol is
retained in the final quinoline product, leading to the formation of 6-methyl-substituted

quinolines.

The general workflow for this synthesis is depicted below:

Reactants

Reaction Product

(2-Amino-4-methylphenyl)methanol

Indirect Friedländer Annulation

Carbonyl Compound
(e.g., Ketone, Aldehyde)

6-Methyl-substituted Quinoline

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-methyl-substituted quinolines.

This synthetic strategy offers a more stable and often more readily available alternative to the

traditional Friedländer synthesis, which utilizes less stable 2-aminobenzaldehydes or ketones.

Synthesis of Substituted Quinazolines
Similarly, (2-Amino-4-methylphenyl)methanol can be employed in the synthesis of

quinazoline derivatives. Quinazolines are another class of heterocyclic compounds with a wide

range of pharmacological activities, including their prominent role as kinase inhibitors in cancer
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therapy. The synthesis often involves a condensation reaction with a suitable carbonyl-

containing compound or a derivative, followed by cyclization and oxidation steps.

Biological Activities of Derivatives
Derivatives of (2-Amino-4-methylphenyl)methanol, particularly the resulting quinolines and

quinazolines, have been investigated for various biological activities.

Anticancer Activity
Quinazoline-based compounds are well-established as potent inhibitors of various protein

kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

For instance, certain quinazoline derivatives have shown significant inhibitory activity against

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in cancer

therapy. While specific data for derivatives of (2-Amino-4-methylphenyl)methanol is not

extensively available in the public domain, the general class of 6-substituted quinazolines has

demonstrated promising anticancer properties.[1][2]

Antimicrobial Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. Derivatives

incorporating the 6-methylquinoline core, synthesized from (2-Amino-4-
methylphenyl)methanol, have the potential to exhibit antibacterial and antifungal activities.

The biological activity is often modulated by the nature and position of other substituents on the

quinoline ring.

Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of 6-methylquinoline

derivatives synthesized from (2-Amino-4-methylphenyl)methanol, illustrating the potential for

these compounds as therapeutic agents. Note: This data is illustrative and based on the

general activities of the compound classes.
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Compound ID Derivative Class Target
Biological Activity
(IC₅₀/MIC)

QM-01 6-Methylquinoline EGFR Kinase 0.5 µM

QM-02 6-Methylquinoline VEGFR-2 Kinase 1.2 µM

QM-03 6-Methylquinoline
Staphylococcus

aureus
8 µg/mL

QZ-01 6-Methylquinazoline PI3K Kinase 0.8 µM

QZ-02 6-Methylquinazoline Candida albicans 16 µg/mL

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,6-
Trimethylquinoline via Indirect Friedländer Annulation
This protocol describes a representative synthesis of a 6-methylquinoline derivative from (2-
Amino-4-methylphenyl)methanol.

Materials:

(2-Amino-4-methylphenyl)methanol

Acetone

Potassium hydroxide (KOH)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1267699?utm_src=pdf-body
https://www.benchchem.com/product/b1267699?utm_src=pdf-body
https://www.benchchem.com/product/b1267699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a round-bottom flask, dissolve (2-Amino-4-methylphenyl)methanol (1.0 mmol) and

potassium hydroxide (2.0 mmol) in DMSO (5 mL).

Add acetone (1.2 mmol) to the reaction mixture.

Stir the reaction mixture at 80°C for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water (50

mL).

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., hexane:ethyl acetate) to afford the pure 2,4,6-trimethylquinoline.
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Reaction Setup
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Workup

Purification
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Add Acetone

Stir at 80°C for 12h
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Extract with Ethyl Acetate

Wash with Brine and Dry

Concentrate and Purify by
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Caption: Experimental workflow for the synthesis of 2,4,6-trimethylquinoline.
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Protocol 2: General Procedure for a Kinase Inhibition
Assay
This protocol outlines a general method to evaluate the inhibitory activity of synthesized

compounds against a specific protein kinase.

Materials:

Synthesized compound (e.g., QM-01) dissolved in DMSO

Recombinant human kinase (e.g., EGFR)

Kinase substrate (e.g., a specific peptide)

ATP (Adenosine triphosphate)

Kinase assay buffer

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

Microplate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a 96-well plate, add the kinase, substrate, and assay buffer.

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a

negative control (no kinase).

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time

(e.g., 60 minutes).

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to

the manufacturer's instructions.
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The luminescence signal is inversely proportional to the kinase activity.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Preparation Assay Setup

Incubation

Detection & Analysis

Prepare Serial Dilution
of Test Compound

Add Test Compound

Add Kinase, Substrate,
and Buffer to Plate

Initiate Reaction with ATP

Incubate at 30°C for 60 min
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Calculate % Inhibition
and IC₅₀ Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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